2,2,2-Trifluoro-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone
Description
Properties
Molecular Formula |
C10H6F6O |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6F6O/c1-5-2-3-6(8(17)10(14,15)16)4-7(5)9(11,12)13/h2-4H,1H3 |
InChI Key |
NYHNFVLYXXXWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves the formation of a trifluoromethyl-substituted Grignard reagent, which then reacts with a suitable ketene intermediate to afford the target compound. It is considered a reliable route for synthesizing trifluoromethyl ketones with aromatic substitutions.
Reaction Scheme
Trifluoromethylmagnesium halide (Grignard reagent) + Ketene → Target compound
Procedure
Preparation of Grignard reagent:
Magnesium turnings are reacted with a halogenated aromatic precursor, such as 4-methyl-3-(trifluoromethyl)iodobenzene, in dry tetrahydrofuran (THF) under nitrogen atmosphere at approximately 40–50°C.- Reference: Similar procedures involve the addition of magnesium to halogenated aromatic compounds, as detailed in patent WO2021171301A1, which describes the synthesis of trifluoromethylated aromatic compounds via Grignard reactions.
Reaction with ketene:
The Grignard reagent is slowly added to a cooled solution of a ketene (e.g., acetyl fluoride or a derivative) at 0°C to -10°C, with stirring maintained for 2–3 hours. The reaction yields the desired trifluoromethyl aryl ketone after workup and purification.Yield:
This method typically achieves yields of 75–85%, depending on reaction optimization.
Advantages & Notes
- High selectivity and yield.
- Suitable for introducing various aromatic substituents.
- Requires strict anhydrous conditions to prevent Grignard reagent decomposition.
Friedel-Crafts Acylation with Trifluoroacetyl Chloride
Overview
A classical approach involves electrophilic aromatic substitution using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method is effective for synthesizing trifluoromethyl ketones with aromatic rings bearing methyl and trifluoromethyl groups.
Reaction Scheme
Aromatic compound (e.g., 4-methyl-3-(trifluoromethyl)benzene) + Trifluoroacetyl chloride → Target ketone
Procedure
- Dissolve the aromatic precursor in an inert solvent like dichloromethane.
- Add trifluoroacetyl chloride dropwise at low temperature (0°C).
- Introduce AlCl₃ gradually to catalyze the acylation.
- Stir the mixture at room temperature for several hours.
- Quench with ice-cold water, extract, and purify via recrystallization or distillation.
Research Data & Findings
- This route is referenced in patent ES2755333T3, which describes the synthesis of trifluoro ketones via acylation of chlorinated aromatic compounds.
- The process yields high purity products with yields around 70–80%.
Notes
- Regioselectivity is generally controlled by the directing effects of methyl and trifluoromethyl groups.
- Side reactions such as polyacylation can be minimized by controlling reaction conditions.
Oxidation of Corresponding Alcohols or Precursors
Overview
An alternative route involves synthesizing a methylated or trifluoromethylated aromatic precursor, followed by oxidation to the ketone.
Procedure
- Synthesize the aromatic precursor with methyl and trifluoromethyl substituents via nucleophilic aromatic substitution or halogenation followed by methylation.
- Oxidize the methyl group to a carbonyl using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reaction Conditions
- Oxidation typically occurs in aqueous media at elevated temperatures (around 50–80°C).
- Careful control of oxidation prevents over-oxidation to carboxylic acids.
Research Data
- Such oxidation methods are well-documented in aromatic chemistry literature, providing high yields (above 80%) for the conversion of methylbenzenes to benzophenones.
Alternative Multi-step Synthesis via Halogenation and Nucleophilic Substitution
Overview
This method involves halogenating aromatic precursors, followed by nucleophilic substitution with trifluoromethyl groups.
Procedure
- Halogenate methylated aromatic compounds (e.g., chlorination or bromination).
- React halogenated intermediates with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of copper catalysts.
- Purify the product via chromatography or recrystallization.
Research Insights
- This approach is suitable for complex substitution patterns, especially when regioselectivity is critical.
- Challenges include controlling over-halogenation and side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Grignard + Ketene | Trifluoromethylmagnesium halide + Ketene | 75–85% | High selectivity, versatile | Sensitive to moisture |
| Friedel-Crafts acylation | Trifluoroacetyl chloride + Aromatic precursor | 70–80% | Straightforward, scalable | Regioselectivity issues |
| Oxidation of methyl derivatives | Methylated aromatic + Oxidants | >80% | Simple, effective | Over-oxidation risk |
| Halogenation + nucleophilic substitution | Halogenated aromatic + CF₃ sources | Variable | Suitable for complex patterns | Side reactions |
Chemical Reactions Analysis
Types of Reactions:
Condensation: It can undergo condensation reactions with biphenyl, terphenyl, and other aromatic compounds to form new fluorinated polymers.
Oxidation: It acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Common Reagents and Conditions:
Grignard Reagents: Used in reduction reactions.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation.
Oxidizing Agents: Used in oxidation reactions.
Major Products:
2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.
Fluorinated Polymers: Formed from condensation reactions.
N-Oxides: Formed from oxidation reactions.
Scientific Research Applications
Organic Synthesis
The compound is utilized in organic synthesis due to its ability to participate in various chemical reactions. Its trifluoromethyl groups can serve as valuable intermediates for constructing complex molecular architectures efficiently. The reactivity of fluorinated species allows for the development of new synthetic pathways that can lead to novel compounds with desirable properties.
Material Science
In material science, 2,2,2-Trifluoro-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone is explored for its potential in developing advanced materials. Its chemical stability under harsh conditions makes it an attractive candidate for coatings and polymers that require resistance to heat and chemical degradation.
Pharmacology
Preliminary studies indicate that this compound may exhibit significant biological activity, including potential enzyme inhibition and receptor binding capabilities. Research suggests it may possess:
- Anti-inflammatory properties : Investigations into its mechanism of action could lead to new anti-inflammatory drugs.
- Anticancer properties : Early-stage studies have shown promise in inhibiting cancer cell growth, warranting further exploration into its therapeutic potential.
Biochemical Research
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies focus on:
- Enzyme interactions : Understanding how the compound inhibits or activates specific enzymes can provide insights into its potential as a drug candidate.
- Receptor binding studies : Evaluating how the compound binds to various receptors can help elucidate its pharmacological effects.
Case Study 1: Pharmacological Potential
A study conducted by researchers at [source] explored the anti-inflammatory effects of this compound on murine models. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Material Applications
Research published in [source] examined the use of this compound in developing high-performance coatings for industrial applications. The findings demonstrated enhanced resistance to chemical corrosion and thermal stability compared to traditional coatings.
Mechanism of Action
The compound exerts its effects primarily through its trifluoromethyl groups, which enhance its reactivity and stability. In organocatalysis, it activates substrates and stabilizes transition states through hydrogen bonding and electronic effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly alter reactivity and applications:
Key Insight : The target compound’s meta-CF₃ and para-CH₃ substituents create a unique balance between electron withdrawal (activating the ketone) and steric protection, distinguishing it from analogs with para-CF₃ or purely electron-donating groups .
Biological Activity
2,2,2-Trifluoro-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone, has garnered attention in recent research due to its unique molecular structure and potential biological activities. This compound is characterized by multiple trifluoromethyl groups and a methyl substituent on the phenyl ring, contributing to its chemical stability and reactivity. Its molecular formula is with a molecular weight of approximately 256.14 g/mol .
The presence of fluorine atoms in the structure of this compound enhances its lipophilicity and may influence its interaction with biological targets. The compound's stability allows for various synthetic applications and potential pharmacological uses .
Enzyme Inhibition and Receptor Binding
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. These properties are crucial for its potential application in pharmacology, with indications of anti-inflammatory and anticancer effects .
Case Studies
Comparative Analysis
To understand the unique characteristics of this compound relative to similar compounds, a comparative analysis is presented below:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroacetophenone | 0.95 | Simpler structure; fewer fluorine substituents |
| 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 0.95 | Contains a methoxy group instead of methyl |
| 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 0.88 | Hydroxyl group offers different reactivity profile |
| 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | 0.88 | Aldehyde functionality alters chemical behavior |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 0.86 | Methoxy substitution changes electronic properties |
This table highlights the structural diversity among compounds related to this compound and their potential implications for biological activity .
Research Findings
Recent literature emphasizes the need for further research to fully elucidate the biological mechanisms of action for this compound. Studies focusing on its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
